molecular formula C12H14O4 B8098574 Benzyl 4-methoxyacetoacetate

Benzyl 4-methoxyacetoacetate

Cat. No.: B8098574
M. Wt: 222.24 g/mol
InChI Key: WUJLPUKKMYKAPB-UHFFFAOYSA-N
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Description

Benzyl 4-methoxyacetoacetate is an organic compound characterized by its clear liquid form and aromatic properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s molecular formula is C12H14O4, and it is known for its versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl 4-methoxyacetoacetate typically involves the reaction of benzyl alcohol with 4-methoxyacetoacetic acid. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the esterification of 4-methoxyacetoacetic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of solvents like tetrahydrofuran or dichloromethane can enhance the reaction efficiency. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methoxyacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl 4-methoxyacetoacetic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in benzyl 4-methoxyacetoacetyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Benzyl 4-methoxyacetoacetic acid.

    Reduction: Benzyl 4-methoxyacetoacetyl alcohol.

    Substitution: Various substituted benzyl 4-methoxyacetoacetates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-methoxyacetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting metabolic pathways.

    Industry: this compound is used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-methoxyacetoacetate involves its role as an intermediate in various biochemical pathways. It can interact with enzymes and other proteins, facilitating the formation of active pharmaceutical ingredients. The compound’s ester group is particularly reactive, allowing it to participate in esterification and transesterification reactions, which are crucial in drug synthesis.

Comparison with Similar Compounds

  • Methyl 4-methoxyacetoacetate
  • Ethyl 4-methoxyacetoacetate
  • Propyl 4-methoxyacetoacetate

Comparison: Benzyl 4-methoxyacetoacetate is unique due to its benzyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group enhances the compound’s reactivity and allows for more diverse chemical transformations. Additionally, the aromatic nature of the benzyl group can influence the compound’s solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 4-methoxy-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-9-11(13)7-12(14)16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJLPUKKMYKAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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